

Spectroscopic Data of 3,5-Octadiene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Octadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-octadiene**, a conjugated diene with four possible stereoisomers: (3E,5E), (3Z,5Z), (3E,5Z), and (3Z,5E). Understanding the distinct spectroscopic signatures of each isomer is crucial for their identification, characterization, and utilization in various research and development applications, including organic synthesis and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of **3,5-octadiene**. It is important to note that publicly available experimental data is most complete for the (3Z,5Z)-isomer.

(3Z,5Z)-3,5-Octadiene

Spectroscopic Technique	Data
¹³ C NMR	Spectral data is available on public databases such as SpectraBase.[1]
Mass Spectrometry (MS)	Electron ionization mass spectra are available in the NIST WebBook.[2][3][4] Key fragments and their relative intensities can be used for identification.
Infrared (IR) Spectroscopy	Vapor phase IR spectral data can be found on databases like SpectraBase.
Gas Chromatography (GC)	Kovats retention indices have been reported, aiding in separation and identification.[5]

(3E,5E)-3,5-Octadiene

Spectroscopic Technique	Data
General Data	Public database entries exist, such as on PubChem, but detailed experimental spectroscopic data is not readily available.[6]

No comprehensive, publicly available experimental spectroscopic data was found for the (3E,5Z) and (3Z,5E) isomers in the conducted search.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of a specific **3,5-octadiene** isomer are often found in the primary scientific literature describing its synthesis and characterization. However, general methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

General Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Dissolve approximately 5-20 mg of the purified **3,5-octadiene** isomer in a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ^1H NMR).
- **Data Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
 - Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.
 - Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

General Protocol (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small drop of the liquid **3,5-octadiene** sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The x-axis represents wavenumber (cm^{-1}) and the y-axis represents transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π -system and determine the wavelength of maximum absorbance (λ_{max}).

General Protocol:

- Sample Preparation: Prepare a dilute solution of the **3,5-octadiene** isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matching quartz cuvette with the prepared sample solution.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Mass Spectrometry (MS)

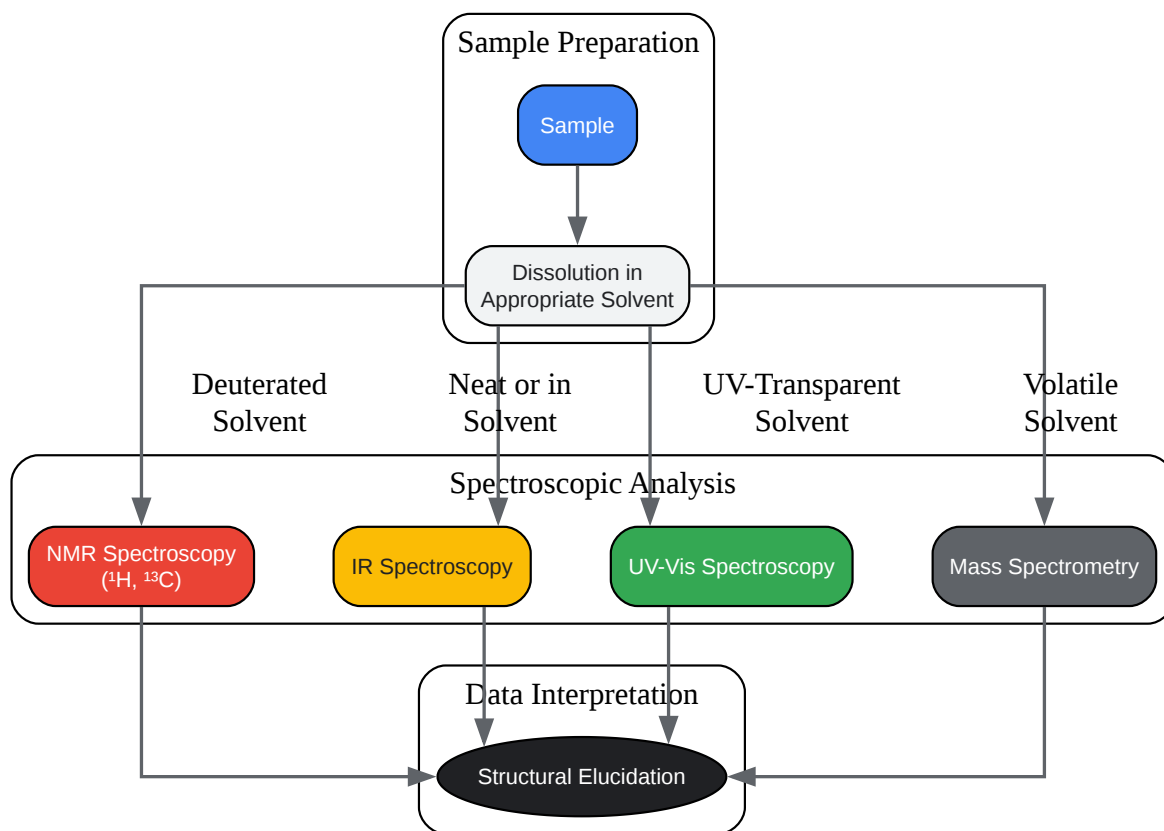
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

General Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of the **3,5-octadiene** isomer in a volatile solvent (e.g., dichloromethane, hexane).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- Data Acquisition:
 - Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
 - As the **3,5-octadiene** elutes from the GC column, it enters the mass spectrometer's ion source.
 - In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments as a function of their m/z ratio. The molecular ion peak (M^+) corresponds to the molecular weight of the compound.

Visualizations

To aid in the understanding of the analytical workflow, a generalized diagram for the spectroscopic analysis of an organic compound like **3,5-octadiene** is provided below.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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